

Frentizole Dosing in Animal Studies

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Compound Focus: Frentizole

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The table below summarizes the key in vivo dosing regimen from a study on female NZB/NZW mice, a model for systemic lupus erythematosus (SLE) [1].

Animal Model	Age at Start	Dose Groups	Administration Method	Treatment Duration	Key Efficacy Findings
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| Female NZB/NZW mice [1] | 8 weeks ("young") | - High-dose: **80-84 mg/kg/day**

- Low-dose: **8 mg/kg/day**
- Control: No drug | Administered in diet (animal feed) [1] [2] | Until spontaneous death (lifespan study) | **High-dose:** Significantly prolonged lifespan (avg. ~61 weeks vs. 38 in controls), suppressed anti-DNA values [1]. | | Female NZB/NZW mice [1] | 24 weeks ("old") | - High-dose: **80-84 mg/kg/day**
- Low-dose: **8 mg/kg/day**
- Control: No drug | Administered in diet (animal feed) [1] | 12 weeks | Did not arrest progression of established renal disease [1]. |

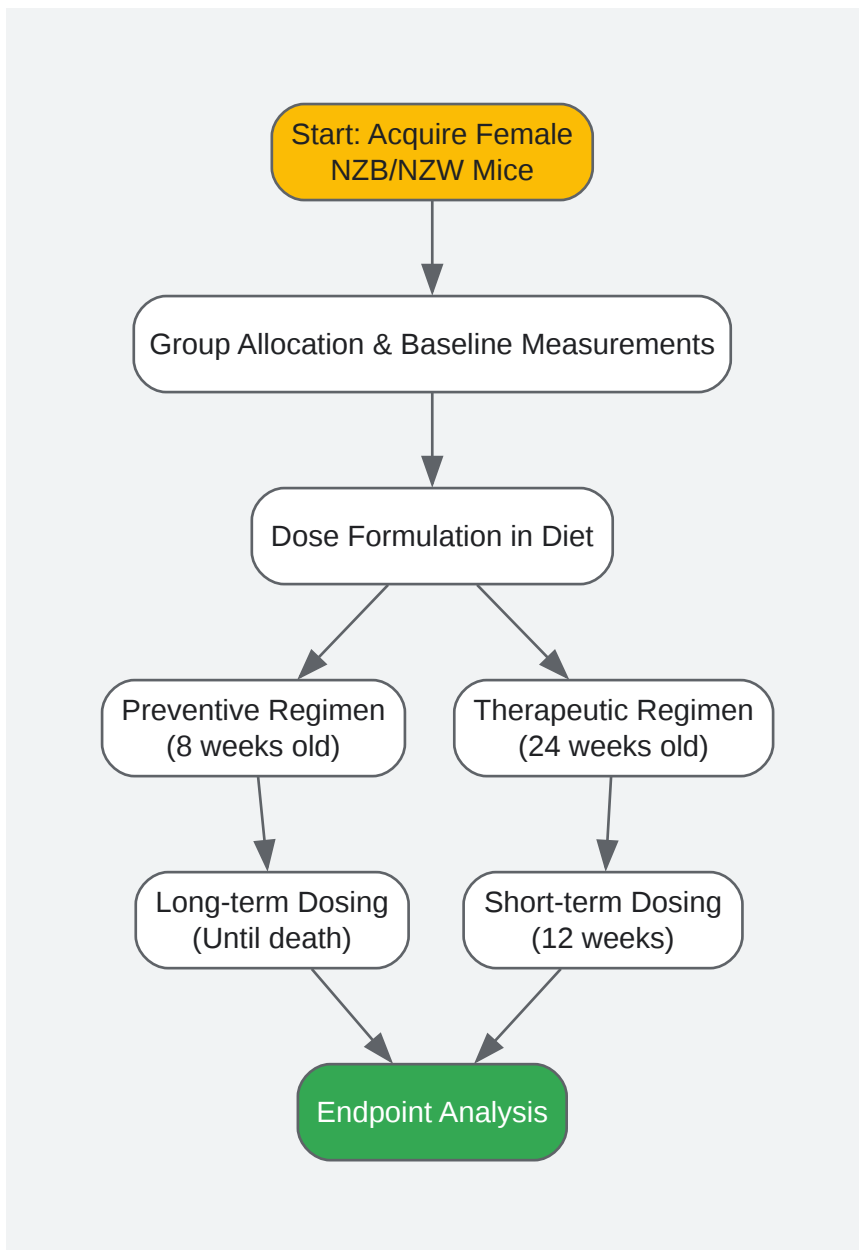
Experimental Protocol for SLE Mouse Model

For researchers aiming to replicate or build upon the established immunoregulatory studies of **frentizole**, here is a detailed methodology.

- **Animal Model:** Female NZB/NZW (NZB/W) F1 hybrid mice. These mice develop a spontaneous, lupus-like autoimmune disease characterized by the production of autoantibodies and immune complex glomerulonephritis [1].

- **Group Allocation:** Randomize animals into at least three groups:
 - **High-dose group:** 80-84 mg/kg/day
 - **Low-dose group:** 8 mg/kg/day
 - **Vehicle/diet control group**
- **Dose Formulation & Administration:**
 - **Formulation:** **Frentizole** is mixed directly into standard laboratory animal feed at a concentration calculated to achieve the target daily dose based on average food consumption [1] [2].
 - **Administration:** Ad libitum (free) access to the medicated diet. This method ensures continuous drug delivery and minimizes animal handling stress.
- **Treatment Schedule:**
 - **Preventive/Early Intervention:** Begin treatment with "young" mice at **8 weeks of age**, before full disease manifestation [1].
 - **Therapeutic/Late Intervention:** Begin treatment with "old" mice at **24 weeks of age**, when disease is established [1].
- **Monitoring & Endpoint Analysis:**
 - **Serology:** Periodically measure **anti-dsDNA antibody titers** (a key biomarker for lupus activity) via ELISA [1].
 - **Lifespan/Survival:** Monitor animals for spontaneous death to calculate mean and median survival times [1].
 - **Histopathology:** Upon sacrifice, perform histological analysis of kidney tissues for assessment of **glomerulonephritis and vasculitis** [1].
 - **Hematology:** Perform peripheral blood leukocyte counts and analyze lymphocyte subsets [1].
 - **Cellular Assays:** Isolate spleen cells to assess mitogenic responses to T- and B-cell mitogens [1].

The following diagram illustrates the overall workflow of this established protocol.



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Additional Research Context & Dosing Considerations

While the mouse lupus model provides the most concrete in vivo dosing data, recent research has explored other applications. The table below summarizes cellular and other experimental findings.

Context	Model/System	Dosage/Concentration	Observed Effect	Source
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| **Cytotoxicity** | CHO-K1 cells | IC50 = **31 μ M** (MTT assay) IC50 = **46 μ M** (LDH assay) | Reduction in cell viability | [2] | | **Immunosuppression In Vitro** | Mouse lymphocyte cultures | **500 ng/mL** for 48 hours | Inhibited thymidine incorporation into DNA by 58% (response to concanavalin A) | [2] | | **Anticancer Activity In Vitro** | HeLa tumor cells | Data not specified | Antiproliferative activity, inhibition of microtubule formation, G2/M cell cycle arrest | [3] | | **Mechanism of Action** | Tubulin | N/A | Suggested binding at the colchicine site of tubulin, acting as an antimetabolic agent | [3] |

- **Formulation Notes:** For in vitro studies or alternative administration routes, **frentizole** can be dissolved in **DMSO** to create stock solutions (e.g., 10-12.5 mg/mL). For in vivo injections, it can be further diluted in saline with co-solvents like PEG300 and Tween-80 [2].
- **Interpretation of Findings:** The increased incidence of neoplasms in the long-term, high-dose mouse study (29%) should be interpreted with caution. It may indicate an **on-target immunosuppressive effect** reducing early mortality from autoimmune disease, thereby allowing age-related tumors to manifest [1].

Important Disclaimer for Researchers

- **Primary Use:** The provided dosing protocol is specifically validated for the **NZB/NZW mouse model of lupus** [1].
- **Repurposing Research:** For new research areas like cancer, the effective in vivo dose may differ. The anticancer activity observed in HeLa cells is promising, but in vivo validation is needed [3].
- **Formulation & PK/PD:** The pharmacokinetic and pharmacodynamic profile of **frentizole** when administered in diet is not fully detailed. Researchers should conduct pilot studies to confirm exposure levels.

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References

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